1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

Description

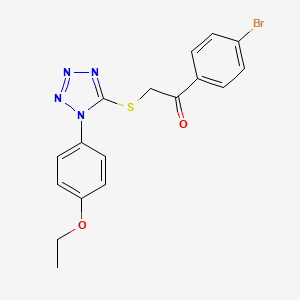

1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone (CAS: 326015-64-9) is a synthetic organic compound with the molecular formula C₁₇H₁₅BrN₄O₂S and a monoisotopic mass of 418.009909 . Its structure features a 4-bromophenyl group attached to an ethanone moiety and a 4-ethoxyphenyl-substituted tetrazole ring linked via a thioether bridge. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors, such as carbonic anhydrases and apoptosis regulators .

Properties

IUPAC Name |

1-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2S/c1-2-24-15-9-7-14(8-10-15)22-17(19-20-21-22)25-11-16(23)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJUHRMBJMCKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and ethoxyphenyl-tetrazolyl intermediates, which are then coupled through a thioether linkage. Common reagents used in these reactions include brominating agents, ethoxyphenyl derivatives, and tetrazole-forming reagents under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The exact methods may vary depending on the scale and specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone typically involves several key steps:

- Formation of the Tetrazole Ring : The initial step often includes the cyclization of appropriate precursors to form the tetrazole structure.

- Thioether Formation : The introduction of the thioether linkage is crucial for the final compound's structure.

- Final Modifications : Additional steps may involve functional group modifications to enhance biological activity or solubility.

These synthetic pathways are essential for producing the compound in sufficient quantities for biological testing and further research.

Solid-State Chemistry and Crystallography

Research has also focused on the solid-state properties of 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone:

- Polymorphism : Studies have identified multiple polymorphs of this compound, each exhibiting distinct mechanical properties such as elasticity, brittleness, and plasticity. Understanding these polymorphs is vital for applications in material science and pharmacology.

- Crystal Engineering : Techniques like single-crystal X-ray diffraction are employed to analyze intermolecular interactions and packing arrangements within different polymorphs. This information can help optimize the compound's properties for specific applications.

Potential Therapeutic Areas

Beyond its anticancer potential, 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone may also be explored for other therapeutic areas:

- Antimicrobial Activity : The unique structural features suggest potential efficacy against microbial infections.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, warranting further investigation into this application.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The bromophenyl and tetrazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

1-(4-Bromophenyl)-2-((1H-tetrazol-5-yl)thio)ethanone (3b)

- Structure : Lacks the 4-ethoxyphenyl group on the tetrazole ring (replaced by hydrogen) .

- Properties : Lower molecular weight ( 299 [M⁺] ) and reduced lipophilicity compared to the target compound.

- Activity : Demonstrates moderate carbonic anhydrase inhibition but lower stability due to the unsubstituted tetrazole .

2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-(4-ethylphenyl)ethanone

- Structure : Replaces the 4-bromophenyl group with a 4-ethylphenyl substituent .

- Properties : The ethyl group increases hydrophobicity (logP ~3.2 vs. ~2.8 for the bromo analog).

- Activity : Enhanced cellular permeability but reduced binding affinity to CARP-1/NEMO compared to bromo-substituted analogs .

Variations in the Ethanone Substituents

2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j)

- Structure : Features a phenylsulfonyl piperazine group instead of 4-bromophenyl .

- Properties : Higher molecular weight (513.09834 ) and melting point (154–156°C ) due to the sulfonyl group.

- Activity : Exhibits antiproliferative activity against cancer cell lines (IC₅₀ = 8.2 µM in HeLa) but lower solubility in aqueous media .

2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone

Heterocyclic Core Modifications

1-(4-Bromophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Table 1. Key Properties of Selected Compounds

*Estimated based on analogs in .

Biological Activity

The compound 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure

The compound consists of a bromophenyl group, an ethoxyphenyl-substituted tetrazole moiety, and a thioether linkage, which contribute to its biological properties. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research has indicated that various tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar tetrazole compounds have shown varying degrees of antibacterial and antifungal activities. The compound in focus may share these properties due to the presence of the tetrazole ring, which is known for its bioactivity.

- Study Findings : In one study, several 1H-tetrazoles were synthesized and evaluated for their antimicrobial effectiveness against various strains of bacteria and fungi. Although specific data on the compound's activity was limited, related compounds demonstrated notable antimicrobial effects, suggesting potential for further exploration in this area .

2. Anticancer Potential

The anticancer activity of tetrazole derivatives has been extensively studied. Compounds containing the tetrazole moiety have been shown to act as microtubule destabilizers, which is a critical mechanism in cancer therapy.

- Mechanism of Action : A series of studies highlighted that certain 1H-tetrazoles inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism suggests that 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone could exhibit similar anticancer properties by disrupting microtubule dynamics .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SGC-7901 | 0.5 | Microtubule destabilization |

| Compound B | HeLa | 0.8 | Tubulin inhibition |

| Target Compound | TBD | TBD | TBD |

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of electron-donating groups and specific ring structures significantly influences the potency of tetrazole derivatives.

- Key Insights : The SAR analysis indicates that modifications to the phenyl rings and the introduction of substituents can enhance or diminish biological activity. For instance, the ethoxy group may enhance solubility and bioavailability, potentially leading to improved antimicrobial and anticancer efficacy .

Case Studies

Several case studies have investigated related compounds with similar structural features:

- Case Study 1 : A study on 5-substituted 1H-tetrazoles demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications similar to those in the target compound could yield promising results .

- Case Study 2 : Another investigation into thiazole-containing compounds revealed their potential as effective antimicrobial agents, with some exhibiting activity comparable to standard antibiotics. This underscores the importance of exploring the biological spectrum of related compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis involves two key steps: (1) formation of the tetrazole-thioethanone core via cycloaddition and (2) functionalization of the ethoxyphenyl group. A general procedure ( ) uses sodium azide, PEG-400 as a solvent, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 70–80°C for 1–2 hours. Yield optimization can be achieved by controlling stoichiometry (1:1 molar ratio of reactants) and employing TLC for real-time monitoring. Post-reaction isolation via ice-water quenching and recrystallization in aqueous acetic acid enhances purity . Modifications to the ethoxyphenyl group may require protecting-group strategies to avoid side reactions during alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ~3432 cm⁻¹ (-NH stretch of tetrazole), ~1721 cm⁻¹ (C=O stretch of ethanone), and ~1612 cm⁻¹ (C=N stretch of tetrazole) .

- ¹H NMR : Diagnostic signals include δ 8.48 ppm (tetrazole NH proton), δ 8.10–7.52 ppm (aromatic protons from bromophenyl), and δ 4.24 ppm (-CH₂ adjacent to sulfur) .

- Mass Spectrometry : The molecular ion peak (e.g., m/z 299 [M⁺] in EIMS) and fragmentation patterns confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic structure and reactivity of this compound?

- Methodological Answer : DFT calculations can predict molecular electrostatic potential (MEP), HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, MEP analysis of similar tetrazole-ethanone derivatives reveals electron-deficient regions at the ethanone carbonyl and tetrazole N-atoms, guiding reactivity in substitution or coordination reactions . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets, such as leukotriene receptors, by analyzing binding affinities and pose stability .

Q. What strategies can resolve contradictions in biological activity data across different studies involving tetrazole-containing derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems) or structural modifications (e.g., substituent electronic effects). Standardized protocols for in vitro antiproliferative or anti-inflammatory assays (e.g., MTT assay, COX-2 inhibition) should be adopted. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) on the tetrazole ring show enhanced activity in some studies but reduced solubility in others, necessitating SAR studies with controlled substituent positioning .

Q. What are the challenges in synthesizing derivatives with modified tetrazole or ethoxyphenyl groups, and how can regioselectivity be controlled?

- Methodological Answer : Modifying the tetrazole ring (e.g., N-alkylation) often competes with side reactions at the sulfur or ethanone moieties. Regioselectivity can be improved using bulky catalysts (e.g., Bleaching Earth Clay at pH 12.5) to direct substitutions to the tetrazole N1-position . For ethoxyphenyl modifications, selective deprotection of alkoxy groups (e.g., using BBr₃ for demethylation) allows targeted functionalization without disrupting the tetrazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.